molecular formula C11H12N2O3 B7516184 N-(furan-2-ylmethyl)-N,3-dimethyl-1,2-oxazole-5-carboxamide

N-(furan-2-ylmethyl)-N,3-dimethyl-1,2-oxazole-5-carboxamide

Cat. No. B7516184
M. Wt: 220.22 g/mol
InChI Key: QITOSPZCNUTINN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(furan-2-ylmethyl)-N,3-dimethyl-1,2-oxazole-5-carboxamide, also known as FDMOC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FDMOC is a heterocyclic compound that contains both furan and oxazole rings, making it an interesting molecule to study.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-N,3-dimethyl-1,2-oxazole-5-carboxamide is not fully understood, but it is thought to involve the inhibition of certain enzymes that are essential for cancer cell growth and proliferation. N-(furan-2-ylmethyl)-N,3-dimethyl-1,2-oxazole-5-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, while having little effect on normal cells.
Biochemical and Physiological Effects:
N-(furan-2-ylmethyl)-N,3-dimethyl-1,2-oxazole-5-carboxamide has been shown to have a range of biochemical and physiological effects. In addition to its anticancer activity, N-(furan-2-ylmethyl)-N,3-dimethyl-1,2-oxazole-5-carboxamide has been shown to have anti-inflammatory and antioxidant properties. It has also been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(furan-2-ylmethyl)-N,3-dimethyl-1,2-oxazole-5-carboxamide for lab experiments is its relatively simple synthesis method, which makes it readily available for research purposes. However, one limitation is that N-(furan-2-ylmethyl)-N,3-dimethyl-1,2-oxazole-5-carboxamide can be difficult to purify, which can affect the accuracy of experimental results.

Future Directions

There are several potential future directions for research on N-(furan-2-ylmethyl)-N,3-dimethyl-1,2-oxazole-5-carboxamide. One area of interest is in the development of new drugs based on N-(furan-2-ylmethyl)-N,3-dimethyl-1,2-oxazole-5-carboxamide, particularly in the treatment of cancer. Another area of research is in the investigation of N-(furan-2-ylmethyl)-N,3-dimethyl-1,2-oxazole-5-carboxamide's potential use as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(furan-2-ylmethyl)-N,3-dimethyl-1,2-oxazole-5-carboxamide and its potential applications in other scientific fields.

Synthesis Methods

The synthesis of N-(furan-2-ylmethyl)-N,3-dimethyl-1,2-oxazole-5-carboxamide involves several steps, including the reaction of furfural with methylamine to form N-(furan-2-ylmethyl)methylamine, which is then reacted with dimethylmalonate to form the corresponding ester. The ester is then cyclized to form the oxazole ring, and the resulting compound is deprotected to yield N-(furan-2-ylmethyl)-N,3-dimethyl-1,2-oxazole-5-carboxamide.

Scientific Research Applications

N-(furan-2-ylmethyl)-N,3-dimethyl-1,2-oxazole-5-carboxamide has been extensively studied for its potential applications in various scientific fields. One of the main areas of research has been in the development of new drugs, particularly in the treatment of cancer. N-(furan-2-ylmethyl)-N,3-dimethyl-1,2-oxazole-5-carboxamide has been shown to have potent anticancer activity, and several studies have investigated its mechanism of action.

properties

IUPAC Name

N-(furan-2-ylmethyl)-N,3-dimethyl-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-8-6-10(16-12-8)11(14)13(2)7-9-4-3-5-15-9/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITOSPZCNUTINN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N(C)CC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-N,3-dimethyl-1,2-oxazole-5-carboxamide

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